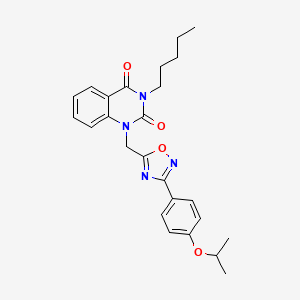
1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H28N4O4 and its molecular weight is 448.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that incorporates a 1,2,4-oxadiazole moiety. This structural configuration suggests potential biological activities due to the known pharmacological properties of both quinazolines and oxadiazoles. Recent studies have highlighted a range of biological activities associated with derivatives of these compounds, making them significant candidates for drug development.
Chemical Structure and Properties
The compound features several key structural elements:
- Quinazoline Core : Known for its diverse biological activities including anticancer and antimicrobial properties.
- Oxadiazole Ring : This heterocyclic structure enhances the compound's stability and reactivity, often contributing to its biological efficacy.
- Isopropoxyphenyl Group : This substituent may influence the compound's lipophilicity and interaction with biological targets.
Anticancer Activity
Research has demonstrated that compounds containing oxadiazole and quinazoline structures can exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds derived from similar structures have shown potent inhibitory effects on various cancer cell lines. For example, derivatives with oxadiazole rings have been reported to inhibit thymidylate synthase in MCF-7 breast cancer cells, with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of oxadiazole derivatives. The presence of the oxadiazole ring often correlates with enhanced activity against both gram-positive and gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to our target compound have exhibited MIC values ranging from 3.9 to 31.25 µM against various bacterial strains .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has also been explored:
- COX Inhibition : Recent investigations into new derivatives showed that they effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), with some compounds outperforming traditional anti-inflammatory drugs like Meloxicam .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : The oxadiazole moiety may interact with specific enzymes such as thymidylate synthase and COX enzymes, leading to reduced proliferation of cancer cells and decreased inflammation.
- Receptor Modulation : The quinazoline core can potentially modulate various receptors involved in cell signaling pathways related to cancer progression and inflammatory responses.
Study on Anticancer Efficacy
A recent study synthesized several quinazoline derivatives containing oxadiazole rings. Among them, one compound exhibited an IC50 value against MCF-7 cells that was four times more effective than 5-Fluorouracil . This highlights the potential for developing more effective anticancer agents based on similar structural frameworks.
Study on Antimicrobial Properties
In another investigation, a series of oxadiazole derivatives were tested against a panel of bacterial strains. The results indicated that compounds featuring the oxadiazole ring demonstrated significant antibacterial activity, with low MIC values suggesting high potency against resistant strains .
Propriétés
IUPAC Name |
3-pentyl-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-4-5-8-15-28-24(30)20-9-6-7-10-21(20)29(25(28)31)16-22-26-23(27-33-22)18-11-13-19(14-12-18)32-17(2)3/h6-7,9-14,17H,4-5,8,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSBOLMOVTWKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














